Kafocin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

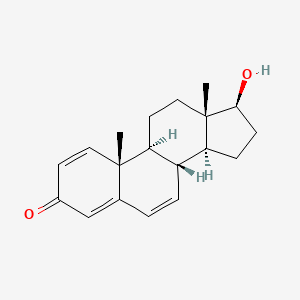

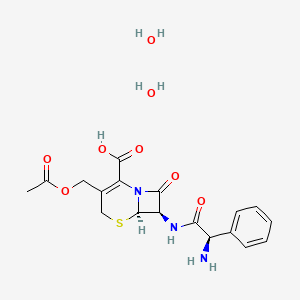

Cephaloglycin is a semisynthetic first-generation cephalosporin with antibacterial activity. Cephaloglycin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

A cephalorsporin antibiotic.

Applications De Recherche Scientifique

Innovation in Intervention Research : Research by Alan E. Kazdin has emphasized innovation in psychological science, particularly in the study of interventions for children's conduct problems. Such research can be insightful for understanding the development and application of therapeutic interventions in various scientific fields (American Psychologist, 2019).

Transparency in Clinical Science : The study of registration efforts in clinical science, as discussed by Benning et al., highlights the importance of transparency in research practices. This can be relevant for understanding the application of stringent research methodologies in scientific studies, including those involving pharmaceutical or medical products (Journal of Abnormal Psychology, 2019).

Antimicrobial Applications and Resistance : Fosfomycin is an example of an antimicrobial agent that has been re-evaluated for its potential value in treating various infections. This kind of research can shed light on the ongoing challenges and developments in antimicrobial applications, which could be analogous to any research on Kafocin as a pharmaceutical agent (Clinical Infectious Diseases, 2008).

Clinical Significance in Pharmacokinetics and Pharmacodynamics : The study of pharmacokinetic and pharmacodynamic characteristics, as in the case of fosfomycin, is crucial for understanding the efficacy and safety of drugs. This kind of research is fundamental in the scientific application of any pharmaceutical product (International Journal of Antimicrobial Agents, 2009).

Mechanisms of Drug Resistance : Understanding the biological costs and mechanisms of drug resistance, as explored in the context of fosfomycin and Escherichia coli, is essential for developing effective and sustainable drug applications (Antimicrobial Agents and Chemotherapy, 2003).

Propriétés

Numéro CAS |

22202-75-1 |

|---|---|

Nom du produit |

Kafocin |

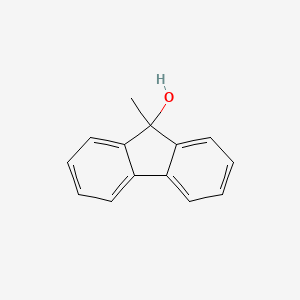

Formule moléculaire |

C18H23N3O8S |

Poids moléculaire |

441.5 g/mol |

Nom IUPAC |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate |

InChI |

InChI=1S/C18H19N3O6S.2H2O/c1-9(22)27-7-11-8-28-17-13(16(24)21(17)14(11)18(25)26)20-15(23)12(19)10-5-3-2-4-6-10;;/h2-6,12-13,17H,7-8,19H2,1H3,(H,20,23)(H,25,26);2*1H2/t12-,13-,17-;;/m1../s1 |

Clé InChI |

KURFSUDYQUKEJZ-SBMYYUOMSA-N |

SMILES isomérique |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O.O |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.O |

SMILES canonique |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.O |

Autres numéros CAS |

22202-75-1 |

Synonymes |

Cefaloglycin Cephaloglycin Cephaloglycin Dihydrate Cephaloglycine Dihydrate, Cephaloglycin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-bis-[N,N'-di-(carboxymethyl)-aminomethyl]fluorescein](/img/structure/B1202913.png)